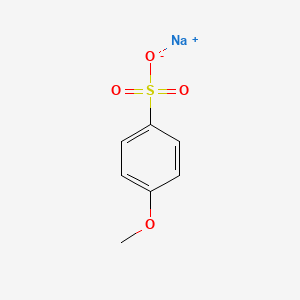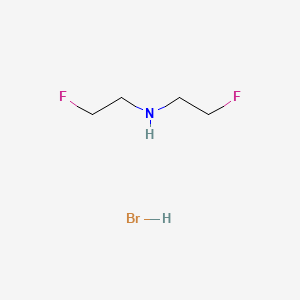
Bis(2-fluoroethyl)aminehydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2-fluoroethyl)aminehydrobromide: is a chemical compound that has garnered interest due to its unique properties and potential applications in various fields. It is a derivative of amine with two fluoroethyl groups attached to the nitrogen atom, and it is commonly used in research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-fluoroethyl)aminehydrobromide typically involves the reaction of 2-fluoroethylamine with hydrobromic acid. The process can be summarized as follows:
Starting Materials: 2-fluoroethylamine and hydrobromic acid.
Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Procedure: 2-fluoroethylamine is slowly added to a solution of hydrobromic acid while maintaining the temperature below a certain threshold to prevent side reactions. The mixture is then stirred for a specific period to allow the reaction to proceed to completion.
Purification: The resulting product is purified using standard techniques such as recrystallization or distillation to obtain pure this compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process parameters are optimized to maximize efficiency and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions: Bis(2-fluoroethyl)aminehydrobromide can undergo various chemical reactions, including:
Substitution Reactions: The fluoroethyl groups can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction Reactions: Reduction of this compound can lead to the formation of amine derivatives with different properties.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides, acyl chlorides, and other electrophiles.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted amines, while oxidation reactions can produce different oxidized derivatives.
Aplicaciones Científicas De Investigación
Bis(2-fluoroethyl)aminehydrobromide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Bis(2-fluoroethyl)aminehydrobromide involves its interaction with molecular targets and pathways in biological systems. The fluoroethyl groups can influence the compound’s reactivity and binding affinity to specific targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Bis(2-chloroethyl)aminehydrobromide: Similar structure but with chlorine atoms instead of fluorine.
Bis(2-bromoethyl)aminehydrobromide: Contains bromine atoms instead of fluorine.
Bis(2-iodoethyl)aminehydrobromide: Contains iodine atoms instead of fluorine.
Uniqueness: Bis(2-fluoroethyl)aminehydrobromide is unique due to the presence of fluorine atoms, which impart distinct chemical and physical properties. Fluorine atoms can enhance the compound’s stability, reactivity, and biological activity compared to its halogenated counterparts.
Propiedades
Número CAS |
1813-14-5 |
|---|---|
Fórmula molecular |
C4H10BrF2N |
Peso molecular |
190.03 g/mol |
Nombre IUPAC |
2-fluoro-N-(2-fluoroethyl)ethanamine;hydrobromide |
InChI |
InChI=1S/C4H9F2N.BrH/c5-1-3-7-4-2-6;/h7H,1-4H2;1H |
Clave InChI |
SUPLROXPVQPDDY-UHFFFAOYSA-N |
SMILES canónico |
C(CF)NCCF.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


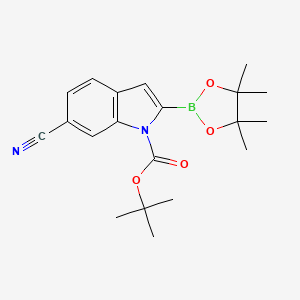
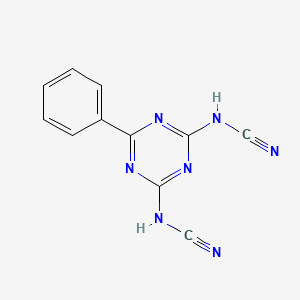
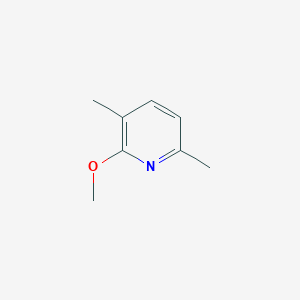
![1-[(2-Chloroprop-2-en-1-yl)oxy]-4-methoxyanthracene-9,10-dione](/img/structure/B13139839.png)
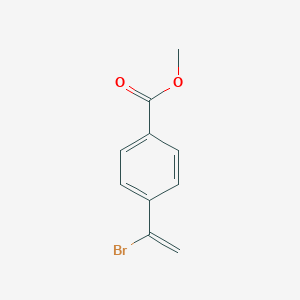
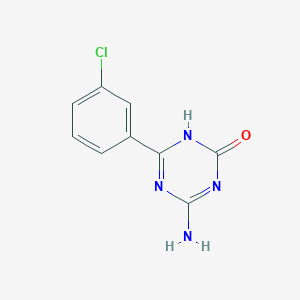
![5-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-B]pyridine](/img/structure/B13139848.png)
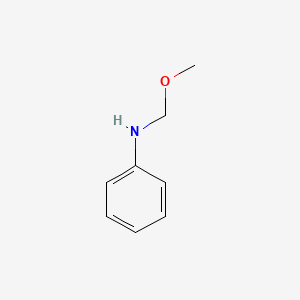

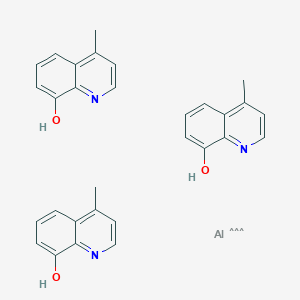

![[3,4'-Bipyridin]-5-amine, N-(cyclohexylmethyl)-](/img/structure/B13139888.png)
![Ethyl2-aminobenzo[d]thiazole-4-carboxylate](/img/structure/B13139889.png)
